Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate
Description
Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate (C₁₁H₁₇NO₃) is a nitrogen-containing spirocyclic compound featuring a seven-membered azaspiro ring system with a [3.5] fusion. Key structural attributes include:
- Spiro junction: A nitrogen atom at position 7 bridges a three-membered and a five-membered ring.
- Functional groups: A methoxy group at position 8 and a methyl ester at position 4.
- Physicochemical properties: Predicted collision cross-section (CCS) values range from 146.5 to 154.0 Ų across different ionization states (e.g., [M+H]⁺, [M+Na]⁺) .
Comparisons must therefore rely on structural analogs.
Properties
IUPAC Name |
methyl 6-methoxy-7-azaspiro[3.5]non-6-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-9-6-11(4-3-5-11)8(7-12-9)10(13)15-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGUCZHZHVWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC(C2(C1)CCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the methoxy and carboxylate groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Reference Standards
8-O-Acetylshanzhiside Methyl Ester
- Structure : A tricyclic iridoid glycoside derivative with acetyloxy, hydroxy, and methyl ester groups.
- Applications : Used as a reference standard, synthetic precursor, and ingredient in supplements/beverages .
- Key differences :
- Lacks a spirocyclic framework.
- Contains glycosidic linkages absent in the target compound.
- Broader applications in food/cosmetics due to natural product origins.
Azaspiro Decane Diones (Pharmaceutical Impurities)
| Compound Name | Substituents | Key Features |
|---|---|---|
| 8-Azaspiro[4.5]decane-7,9-dione | None | Two ketone groups; [4.5] ring fusion |
| 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | Chlorobutyl chain | Halogenated side chain |
| 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | Bromobutyl chain | Larger halogen atom; increased steric bulk |
- Structural contrasts :
Physicochemical and Reactivity Comparisons
Collision Cross-Section (CCS)
- The target compound’s CCS values (146.5–154.0 Ų) suggest moderate molecular rigidity and size. Comparable data for analogs are unavailable, but larger spiro systems (e.g., [4.5] decane diones) likely exhibit higher CCS due to increased ring strain and substituent bulk.
Reactivity
- Ester group : Hydrolyzable under acidic/basic conditions, unlike stable diones in decane analogs.
- Halogenated analogs : Chloro/bromo substituents () enable nucleophilic displacement reactions, absent in the target compound .
Biological Activity
Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of azaspiro compounds, which are characterized by their spirocyclic structure. The presence of the methoxy group and the carboxylate moiety contributes to its biological activity.
Anticancer Activity
Research has indicated that various azaspiro compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung adenocarcinoma) | <10 | |
| A375 (Melanoma) | 5.7 | |
| HepG2 (Liver carcinoma) | 20.9–35.5% inhibition |
The compound demonstrated selective cytotoxicity, particularly against A375 melanoma cells, indicating its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. It may act by inhibiting key enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
GPR119 Agonism
In addition to its anticancer properties, this compound has been identified as a GPR119 agonist. GPR119 is a receptor implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment.
Pharmacokinetic Profile
In studies involving Sprague-Dawley rats, this compound exhibited a favorable pharmacokinetic profile, suggesting good absorption and bioavailability, along with a glucose-lowering effect in diabetic models .
Study on Anticancer Efficacy
A study highlighted the anticancer efficacy of various azaspiro compounds, including this compound. The findings indicated that this compound could inhibit the proliferation of cancer cells through specific molecular interactions that disrupt cell cycle progression .
GPR119 Agonist Activity
Another significant study focused on the glucose-lowering effects of this compound in diabetic rats. The results demonstrated that this compound significantly reduced blood glucose levels, suggesting its potential utility in managing type 2 diabetes .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including ring-closing metathesis or condensation reactions. For example, analogous spirocyclic compounds are synthesized using reagents like tert-butyl carboxylate intermediates and morpholine derivatives under controlled conditions (e.g., reflux with catalysts such as Pd or Cu) . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl [Boc] groups) and selective functionalization of the spirocyclic core.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of ester (C=O) and methoxy (O–CH₃) functional groups .
- X-ray Crystallography : For unambiguous structural determination, though sparse due to synthetic complexity.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?
- Methodological Answer : Stereoselectivity is achieved via:
- Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-based systems) for asymmetric synthesis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and minimize racemization .
- Temperature Control : Low-temperature reactions (-20°C to 0°C) to suppress undesired side reactions .
Q. What strategies are used to evaluate the biological activity of this compound and its derivatives?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based assays to assess binding affinity .
- Molecular Docking : Computational modeling to predict interactions with biological targets (e.g., FXR receptors) .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under identical conditions (solvent, temperature, pH) to validate NMR/IR peaks .
- Cross-Validation : Use complementary techniques (e.g., 2D NMR or HSQC) to confirm ambiguous signals .
- Literature Benchmarking : Compare with structurally analogous compounds (e.g., tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate) to identify systematic errors .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Reagent Purity : Impurities in starting materials (e.g., tert-butyl esters) can reduce yield .
- Scale Effects : Milligram-scale reactions may exhibit lower reproducibility than gram-scale due to handling losses .
- Workup Protocols : Differences in purification (e.g., column chromatography vs. recrystallization) impact reported yields .
Table: Key Synthetic and Analytical Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
